3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine
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Overview
Description
3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine is an organic compound that belongs to the class of phenylpropylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and 4-fluoro-3-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The first step involves the formation of an imine intermediate by reacting 4-chloro-3-fluoroaniline with 4-fluoro-3-(trifluoromethyl)benzaldehyde under acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The chloro and fluoro groups on the phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenylpropylamines.
Scientific Research Applications
3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-[4-fluorophenyl]propan-1-amine
- 3-(4-Fluorophenyl)-1-[4-chlorophenyl]propan-1-amine
- 3-(4-Chloro-3-fluorophenyl)-1-[4-chlorophenyl]propan-1-amine
Uniqueness
3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl rings
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF5N/c17-12-4-1-9(7-14(12)19)2-6-15(23)10-3-5-13(18)11(8-10)16(20,21)22/h1,3-5,7-8,15H,2,6,23H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRYGGXDTRAPAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(C2=CC(=C(C=C2)F)C(F)(F)F)N)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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